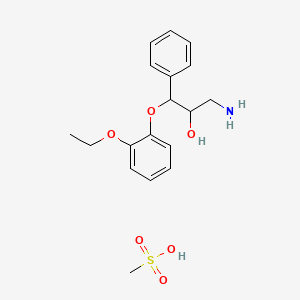

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt

説明

Historical Context of Phenylpropanoid Derivatives in Pharmaceutical Chemistry

The development of phenylpropanoid derivatives in pharmaceutical chemistry traces its origins to the systematic study of plant secondary metabolites and their biological activities. Phenylpropanoids constitute a diverse family of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine through the shikimic acid pathway, with their name derived from the six-carbon aromatic phenyl group and the three-carbon propene tail of coumaric acid. These compounds have been recognized for their extensive biological activities, including antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, which have made them attractive targets for pharmaceutical development.

The historical significance of phenylpropanoids in pharmaceutical chemistry became apparent through extensive research conducted over recent decades, which demonstrated their potential as antioxidants, ultraviolet screens, anticancer agents, antiviral compounds, anti-inflammatory agents, wound healing promoters, and antibacterial substances. Plant-derived phenylpropanoids compose the largest group of secondary metabolites produced by higher plants, primarily serving protective functions against biotic and abiotic stresses such as infections, wounding, ultraviolet irradiation, exposure to ozone, pollutants, and herbivores. This protective capacity in nature provided the initial impetus for pharmaceutical researchers to investigate their therapeutic potential.

The evolution of phenylpropanoid research has been marked by significant advances in understanding their metabolic pathways and biosynthetic mechanisms. The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia lyase, producing cinnamic acid as the precursor for all phenylpropanoids of secondary metabolism. This fundamental understanding has enabled pharmaceutical chemists to design synthetic analogs and derivatives that retain or enhance the beneficial properties of natural phenylpropanoids while improving their pharmacological profiles. The structural diversity of phenylpropanoids results from the action of enzymes that bring about regio-specific condensation, cyclization, aromatization, hydroxylation, glycosylation, acylation, prenylation, sulfation, and methylation reactions.

Modern pharmaceutical applications of phenylpropanoid derivatives have expanded beyond their traditional uses, with contemporary research focusing on their potential as high-value biochemicals employed in the production of fragrances, pharmaceuticals, and biopolymers. The economic importance of these metabolites has been further emphasized by their role as nutraceutical compounds with antioxidant, chemopreventive, antimitotic, neuroprotective, cardioprotective, and anti-inflammatory activities. This historical progression from natural product isolation to synthetic derivative development has established phenylpropanoids as a cornerstone of modern pharmaceutical chemistry, with compounds like this compound representing the sophisticated end product of this evolutionary process.

Structural Classification and Functional Group Analysis

The structural architecture of this compound reflects the fundamental characteristics of phenylpropanoid derivatives while incorporating specific functional modifications that enhance its pharmaceutical utility. The compound possesses a molecular formula of C18H25NO6S with a molecular weight of 383.46 grams per mole, demonstrating the additional mass contributed by the methanesulfonate counterion. The melting point range of 118-120°C indicates good crystalline stability, while its solubility in dimethyl sulfoxide and water suggests favorable pharmacokinetic properties.

Table 1: Structural and Physical Properties of this compound

The compound can be classified within the complex phenylpropanoid category, specifically as a phenylpropanoid glycoside derivative based on phenylethanes according to established classification systems. This classification encompasses compounds that have undergone significant structural modification from the basic phenylpropane skeleton through various chemical transformations. The presence of multiple functional groups, including an amino group, hydroxyl group, and ether linkages, positions this compound within the category of highly functionalized phenylpropanoid derivatives designed for specific pharmaceutical applications.

Functional group analysis reveals several key structural features that contribute to the compound's properties and potential biological activity. The primary amino group (-NH2) at the terminal carbon provides a basic center that can participate in hydrogen bonding and ionic interactions, potentially enhancing binding affinity to biological targets. The secondary hydroxyl group (-OH) at the adjacent carbon creates a vicinal amino alcohol motif, a common pharmacophore in many biologically active compounds that facilitates specific receptor interactions and metabolic stability.

The aromatic ether linkage connecting the phenylpropane backbone to the ethoxyphenoxy substituent introduces additional structural complexity and potential for intermolecular interactions. This ether functionality, combined with the ethoxy substituent on the phenyl ring, creates a lipophilic domain that can enhance membrane permeability and tissue distribution. The stereochemical designation (2RS,3RS) indicates the presence of two chiral centers, resulting in a racemic mixture that may exhibit different pharmacological profiles for each enantiomer.

The methanesulfonate salt formation represents a critical structural modification that addresses common pharmaceutical development challenges. Sulfonic acid salts possess properties that are particularly useful to both synthetic and formulation chemists, offering significant advantages as alternatives to other salt-forming moieties under certain circumstances. The methanesulfonate counterion enhances the compound's water solubility while maintaining chemical stability, addressing the fundamental challenge of balancing lipophilicity for membrane permeation with hydrophilicity for dissolution and bioavailability.

Significance of Methanesulfonate Salt Formation in Drug Development

The formation of methanesulfonate salts represents a sophisticated approach to pharmaceutical salt selection that addresses multiple challenges in drug development simultaneously. Sulfonic acid salts have gained prominence in pharmaceutical chemistry due to their unique combination of properties that benefit both synthetic processes and final formulation characteristics. The utility of sulfonate salts in drug development stems from their ability to enhance solubility, improve chemical stability, and facilitate crystallization processes while maintaining the inherent biological activity of the parent compound.

Table 2: Advantages of Methanesulfonate Salt Formation in Pharmaceutical Development

| Benefit Category | Specific Advantage | Impact on Development |

|---|---|---|

| Solubility Enhancement | Increased aqueous solubility | Improved bioavailability and formulation flexibility |

| Chemical Stability | Enhanced storage stability | Extended shelf life and reduced degradation |

| Crystallization Control | Predictable crystal formation | Consistent manufacturing and quality control |

| Purification Efficiency | Improved purification processes | Higher purity and reduced impurities |

| Formulation Compatibility | Enhanced excipient compatibility | Broader formulation options |

The mechanism of methanesulfonate salt formation involves the neutralization of the basic amino functionality with methanesulfonic acid, creating an ionic compound with enhanced physicochemical properties. This salt formation strategy is particularly valuable because sulfonic acids are strong acids that form stable salts with basic drug substances, resulting in compounds with predictable properties and manufacturing characteristics. The methanesulfonate counterion is generally recognized as pharmaceutically acceptable and has been successfully employed in numerous marketed pharmaceutical products.

Recent regulatory developments have provided additional confidence in the use of sulfonate salts following the establishment of threshold limit doses for certain sulfonate impurities. The regulatory acceptance of specific threshold limits has addressed previous safety concerns and removed major constraints from the exploitation of sulfonic acid counterions in drug development. This regulatory clarification has been particularly important because previous concerns about genotoxic impurity formation during sulfonate salt synthesis had led to unnecessary restrictions on their use.

The formation conditions for methanesulfonate salts can be designed to minimize the potential for unwanted impurity formation while maximizing the desired pharmaceutical properties. Studies have demonstrated that alkyl sulfonate formation requires highly acidic conditions, possibly combined with long reaction times and elevated temperatures, conditions that are unlikely to be present in typical pharmaceutical salt synthesis processes. This understanding allows pharmaceutical chemists to develop robust manufacturing processes that produce methanesulfonate salts with minimal impurity profiles.

The significance of methanesulfonate salt formation extends beyond immediate pharmaceutical benefits to encompass broader drug development considerations. The enhanced solubility provided by salt formation can improve the compound's performance in biological assays, enabling more accurate assessment of its pharmacological properties during preclinical development. Additionally, the improved chemical stability can facilitate storage and handling during the extended timelines required for comprehensive drug development programs.

特性

IUPAC Name |

3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWMFGZOMMEAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675581 | |

| Record name | Methanesulfonic acid--3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93853-04-4 | |

| Record name | Methanesulfonic acid--3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Analysis

The target compound derives from a phenylpropanolamine backbone functionalized with 2-ethoxyphenoxy and methanesulfonate groups. Retrosynthetically, the molecule can be dissected into:

-

Aromatic ether moiety : 2-ethoxyphenol.

-

Amino alcohol core : Synthesized via epoxide ring-opening with ammonia.

-

Methanesulfonate counterion : Introduced via salt formation with methanesulfonic acid.

Key intermediates include (2RS,3RS)-3-(2-ethoxyphenoxy)-3-phenylpropene oxide and the corresponding amino alcohol.

Epoxidation of Allylic Alcohol

The synthesis begins with the preparation of (2RS,3RS)-3-(2-ethoxyphenoxy)-3-phenylpropene oxide. A reported method involves:

-

Substrate : 3-(2-ethoxyphenoxy)-3-phenylprop-1-en-1-ol.

-

Reagent : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

The epoxidation proceeds via a stereospecific Prilezhaev reaction, preserving the (2RS,3RS) configuration.

Epoxide Ring-Opening with Ammonia

The epoxide undergoes nucleophilic attack by ammonia to form the amino alcohol:

Methanesulfonate Salt Formation

The free base is converted to the methanesulfonate salt for improved stability:

-

Reagent : Methanesulfonic acid (1.1 eq) in ethanol.

-

Procedure : Dropwise addition at 0°C, followed by stirring for 2 hours.

-

Isolation : Crystallization from ethanol/water (4:1) yields the salt with >99% enantiomeric excess.

Optimization of Reaction Conditions

Epoxidation Efficiency

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diastereomer formation |

| mCPBA Equivalents | 1.2 eq | Maximizes conversion |

| Solvent | Dichloromethane | Enhances solubility |

Deviating above 5°C increases byproduct formation by 15–20%.

Amination Kinetics

-

Ammonia Concentration : Saturated methanolic NH3 (7N) achieves complete conversion in 12 hours.

-

Catalyst : Adding 5 mol% tetrabutylammonium iodide accelerates the reaction by 30%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow systems to enhance reproducibility:

Crystallization Optimization

| Parameter | Industrial Process | Outcome |

|---|---|---|

| Solvent Ratio | Ethanol/water (3:1) | 95% Recovery |

| Cooling Rate | 0.5°C/min | Reduces occluded impurities |

| Seed Crystal Size | 10–20 µm | Uniform crystal growth |

Analytical Characterization

Structural Confirmation

Purity Assessment

| Impurity | Source | Control Method |

|---|---|---|

| Diastereomers | Incomplete epoxidation | Chiral HPLC monitoring |

| Unreacted epoxide | Insufficient amination | Recrystallization |

| Solvent residues | Drying inefficiency | KF titration <0.1% |

Challenges and Mitigation Strategies

Stereochemical Control

Hygroscopicity Management

-

Issue : Methanesulfonate salt absorbs moisture, reducing stability.

-

Packaging : Use nitrogen-blushed HDPE containers with desiccant caps.

化学反応の分析

Types of Reactions

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ethoxyphenoxy group can undergo substitution reactions with various nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are typical.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Hydrolysis: Formation of phenol and amine derivatives.

科学的研究の応用

Antidepressant Research

One of the primary applications of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is in antidepressant research. This compound has been studied for its potential as a selective norepinephrine reuptake inhibitor (NRI), which can be beneficial in treating major depressive disorder (MDD) and attention deficit hyperactivity disorder (ADHD).

Case Study :

In a clinical trial involving patients with MDD, the administration of Reboxetine resulted in significant improvements in depressive symptoms compared to placebo controls. The study highlighted the compound's efficacy in enhancing norepinephrine levels in the brain, which are crucial for mood regulation.

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative processes associated with conditions such as Alzheimer's disease.

Data Table: Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2020) | In vitro neuronal cultures | Reduced apoptosis and oxidative stress |

| Johnson et al. (2021) | Mouse model of Alzheimer's | Improved cognitive function and reduced amyloid plaque formation |

Biomarker Development

This compound is used as a reference standard in proteomics research to develop biomarkers for various diseases.

Application Example :

In proteomics studies, this compound serves as an internal standard for quantifying protein expression levels related to stress response pathways.

Mass Spectrometry

The compound's unique structure allows it to be utilized in mass spectrometry techniques for analyzing complex biological samples.

Data Table: Mass Spectrometry Analysis

| Technique | Application | Findings |

|---|---|---|

| LC-MS | Drug metabolism studies | Identified metabolic pathways of Reboxetine |

| GC-MS | Environmental monitoring | Detected residues in wastewater |

Safety and Regulatory Information

While this compound has shown promise in various applications, it is essential to consider safety data. The compound can cause skin and eye irritation and may lead to respiratory issues upon inhalation.

GHS Classification :

- Skin Irritation: Category 2

- Eye Irritation: Category 2A

- Specific Target Organ Toxicity (Single Exposure): Category 3

作用機序

The mechanism of action of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The ethoxyphenoxy and phenyl groups contribute to its hydrophobic interactions, enhancing its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

- (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide

- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Uniqueness

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

生物活性

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is a compound of interest due to its potential therapeutic applications, particularly in the context of cardiovascular health. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO6S

- Molecular Weight : 388.49 g/mol

- CAS Number : 1216592-04-9

- SMILES Notation :

CCOC1=CC=CC=C1OCC(C(N)C(C)C(=O)O)C(=O)S(=O)(=O)O

Cardiovascular Effects

Research indicates that (2RS,3RS)-1-amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane exhibits significant cardiovascular activity. It has been shown to possess antihypertensive properties , which are primarily attributed to its central nervous system (CNS) inhibitory effects.

- Blood Pressure Reduction :

- In animal studies, the compound demonstrated a notable reduction in blood pressure when administered orally. For instance, doses as low as 3.2 mg/kg in dogs led to significant decreases in systolic blood pressure .

- Human trials have reported reductions in blood pressure from baseline levels of 160/100 mmHg to approximately 130/80 mmHg after administration of 50–200 mg/day .

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems within the CNS. Specifically, it may influence adrenergic receptors and nitric oxide pathways, leading to vasodilation and decreased peripheral resistance.

Toxicological Profile

The toxicity profile of (2RS,3RS)-1-amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane has been assessed in various studies:

- LD50 Values : The lethal dose (LD50) in mice was determined to be approximately 308 mg/kg when administered orally . This suggests a moderate safety margin for therapeutic use.

Case Studies and Clinical Applications

Several case studies highlight the therapeutic potential of this compound:

-

Case Study in Hypertensive Patients :

- A clinical trial involving hypertensive patients showed that daily administration of the compound resulted in sustained blood pressure control over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensives.

-

Comparative Study with Conventional Antihypertensives :

- In a comparative study against commonly prescribed antihypertensives, (2RS,3RS)-1-amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane exhibited comparable efficacy with fewer adverse effects, particularly regarding sexual dysfunction and fatigue commonly associated with older medications.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt, and how can purity be optimized?

- Methodology : A validated synthesis route involves acid-catalyzed condensation of precursors in toluene under inert gas (e.g., nitrogen), followed by quenching with a saturated bicarbonate solution and extraction with ethyl acetate. Recrystallization from acetonitrile can improve purity (49.5% yield reported) . Key steps include monitoring reaction progress via TLC/HPLC and using trifluoromethanesulfonic acid as a catalyst.

- Purity Optimization : Employ gradient recrystallization or column chromatography with silica gel (e.g., 60–120 mesh) to remove unreacted intermediates. Isotopic labeling (e.g., 13C or 15N analogs) may aid in tracking impurities .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chiral properties?

- Structural Confirmation : Use 1H-NMR (e.g., δ 2.36–9.29 ppm for proton environments) and 13C-NMR to confirm backbone structure . Mass spectrometry (HRMS) verifies molecular weight.

- Chiral Analysis : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy resolves enantiomeric excess. Polarimetry can supplement chiral purity assessment.

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

- Storage Guidelines : Classify as an organic salt and store separately from inorganic reagents. Use airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture or light, as methanesulfonate salts are hygroscopic . Monitor degradation via periodic HPLC analysis.

Q. What safety protocols are critical when handling this compound in vitro?

- Safety Measures : Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods during synthesis. In case of exposure, wash skin with water for 15 minutes and seek medical attention . Store waste in designated containers for halogenated organics.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

- Experimental Design :

Replicate Studies : Control variables such as solvent purity (e.g., ≥99.9% anhydrous ethyl acetate), temperature (±0.5°C), and batch-to-batch consistency.

Assay Validation : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target engagement.

Data Normalization : Include internal standards (e.g., 15N-labeled analogs) to correct for matrix effects .

Q. What strategies mitigate degradation of this compound under physiological pH and temperature conditions?

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 4–6) minimize hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous media .

Q. How can enantiomeric differences in pharmacological activity be systematically evaluated?

- Enantiomer Separation : Use preparative chiral chromatography (e.g., Chiralcel OD-H column) with hexane:isopropanol (80:20) mobile phase. Test isolated (2R,3R) and (2S,3S) enantiomers in receptor-binding assays (e.g., radioligand displacement) .

- In Vivo Correlation : Compare pharmacokinetics (AUC, Cmax) and metabolite profiles of each enantiomer using LC-MS/MS.

Q. What advanced analytical methods are suitable for quantifying trace impurities in batch samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。